molecular formula C6H7F2N3O B12229434 (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine

(1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine

Cat. No.: B12229434
M. Wt: 175.14 g/mol
InChI Key: SLLZZDJCKBUUAA-ONNFQVAWSA-N
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Description

(1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, with an N-hydroxyethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine typically involves the reaction of difluoromethyl-substituted pyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the N-hydroxyethanimine group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxyethanimine group to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine
  • (1E)-1-[1-(methyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine

Uniqueness

Compared to similar compounds, (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-hydroxyethanimine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

(NE)-N-[1-[1-(difluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C6H7F2N3O/c1-4(10-12)5-2-3-11(9-5)6(7)8/h2-3,6,12H,1H3/b10-4+

InChI Key

SLLZZDJCKBUUAA-ONNFQVAWSA-N

Isomeric SMILES

C/C(=N\O)/C1=NN(C=C1)C(F)F

Canonical SMILES

CC(=NO)C1=NN(C=C1)C(F)F

Origin of Product

United States

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